

Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Azaspiro[2.5]octan-5-one

Cat. No.: B1365178

[Get Quote](#)

In the landscape of drug discovery, molecular architecture is paramount. The three-dimensional shape of a molecule dictates its ability to interact with complex biological targets. Spirocyclic compounds—molecules containing two rings connected by a single, shared carbon atom—have emerged as exceptionally valuable scaffolds.^[1] Their inherent structural rigidity and novel three-dimensionality offer a distinct advantage over traditional flat, aromatic structures. By introducing a spirocyclic core, chemists can reduce the entropic penalty upon binding to a target protein, potentially leading to enhanced potency and selectivity.^[2]

The azaspiro[2.5]octan-5-one core, which integrates a cyclopropane ring and a piperidinone (γ -lactam), is a prime example of such a scaffold. This unique fusion creates a rigid, three-dimensional framework that can be strategically decorated with functional groups to explore chemical space effectively. The presence of the lactam moiety provides a site for hydrogen bonding interactions, while the spirocyclic nature allows for precise vectoral projection of substituents, making it an attractive starting point for the development of novel therapeutics.^[3]
^[4]

IUPAC Nomenclature and Structural Elucidation

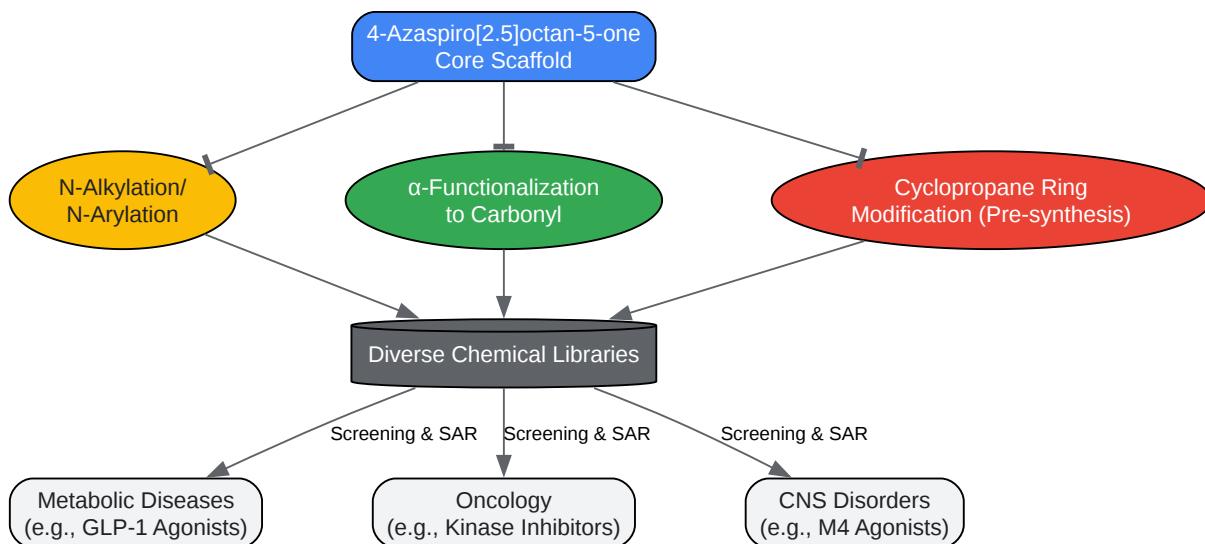
The formal name for the topic compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is **4-Azaspiro[2.5]octan-5-one**. Let's deconstruct this name to understand the structure:

- Spiro: Indicates a spirocyclic compound with one common carbon atom.

- [2.5]: This bracketed notation defines the number of carbon atoms in each ring linked to the spiro center, excluding the spiroatom itself. In this case, one ring has 2 carbons (a cyclopropane ring), and the other has 5 carbons (a cyclohexane derivative).
- Octan: Represents a total of eight atoms in the bicyclic system (3 in the first ring + 5 in the second ring + the spiroatom = 9, but nomenclature counts the carbons in the parent hydrocarbon, octane, which has 8).
- 4-Aza: Signifies that a nitrogen atom ("aza") replaces the carbon at position 4 of the spiroalkane framework.
- 5-one: Indicates a ketone group (a carbonyl, C=O) at position 5.

Numbering begins in the smaller ring, adjacent to the spiro center, and proceeds around the small ring, then through the spiroatom and around the larger ring. The heteroatom (nitrogen) is given the lowest possible locant, which in this case is 4.

Table 1: Physicochemical and Structural Properties of **4-Azaspiro[2.5]octan-5-one**


Property	Value	Source
IUPAC Name	4-Azaspiro[2.5]octan-5-one	Internal
CAS Number	546114-04-9	[3] [5]
Molecular Formula	C ₇ H ₁₁ NO	[1]
Molecular Weight	125.17 g/mol	[1]
Monoisotopic Mass	125.08406 Da	[1]
Predicted XlogP	0.3	[1]
Predicted CCS [M+H] ⁺	130.6 Å ²	[1]
Predicted CCS [M+Na] ⁺	139.1 Å ²	[1]

Synthetic Strategy: A Proposed Protocol

While **4-Azaspiro[2.5]octan-5-one** is commercially available, detailed public-domain synthesis protocols are scarce.^[6] However, based on established methodologies for constructing spirocyclic lactams, a highly efficient and plausible route is the one-pot cascade reaction from a β -keto carboxylic acid precursor.^[7] This approach leverages a Curtius rearrangement to generate an isocyanate intermediate, which then undergoes a spontaneous intramolecular cyclization.

The proposed precursor for this synthesis is 1-(carboxymethyl)cyclopropane-1-carboxylic acid. The key is the transformation of the carboxylic acid to an acyl azide, which then rearranges to the isocyanate.

Proposed Reaction Scheme

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. PubChemLite - 4-azaspiro[2.5]octan-5-one (C7H11NO) [pubchemlite.lcsb.uni.lu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 546114-04-9|4-Azaspiro[2.5]octan-5-one|BLD Pharm [bldpharm.com]
- 4. 546114-04-9 Cas No. | 4-Azaspiro[2.5]octan-5-one | Apollo [store.apolloscientific.co.uk]
- 5. bocsci.com [bocsci.com]
- 6. PubChemLite - 4-azaspiro[2.5]octane-5,7-dione (C7H9NO2) [pubchemlite.lcsb.uni.lu]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- To cite this document: BenchChem. [Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1365178#4-azaspiro-2-5-octan-5-one-iupac-name\]](https://www.benchchem.com/product/b1365178#4-azaspiro-2-5-octan-5-one-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com